4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-pyridin-3-ylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-9(14-10(13)5-8)7-2-1-3-11-6-7/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOWEGAQDKKHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715747 | |
| Record name | 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80601-69-0 | |
| Record name | 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 4 Hydroxy 6 Pyridin 3 Yl 2h Pyran 2 One Scaffolds
Electrophilic and Nucleophilic Reaction Sites on the Pyran-2-one Ring
The 4-hydroxy-2-pyran-2-one ring possesses multiple reactive centers, making it susceptible to attack by both electrophiles and nucleophiles. The electron distribution within the molecule, influenced by the lactone carbonyl, the enolic hydroxyl group, and the pyridyl substituent, defines these sites.
Nucleophilic Character : The 4-hydroxy group imparts significant nucleophilicity to the molecule, particularly at the oxygen atom. This allows for O-functionalization reactions such as alkylation and acylation under basic conditions. beilstein-journals.orgnih.gov The pyranone ring itself, being an enol, can also exhibit nucleophilic character at the C3 and C5 positions, which are activated by the 4-hydroxy group. Electrophilic substitution, therefore, preferentially occurs at these positions. researchgate.net
Electrophilic Character : The pyran-2-one ring contains several electrophilic sites. The carbonyl carbon at C2 is a primary site for nucleophilic attack. Additionally, the carbons at the C6 and C4 positions are susceptible to conjugate addition by strong nucleophiles, which can lead to ring-opening reactions. The presence of the electron-withdrawing pyridyl group at C6 further enhances the electrophilicity of this position.
The reactivity is summarized in the table below:
| Position | Type of Site | Common Reactions | Activating/Deactivating Groups |
| 4-OH | Nucleophilic | Alkylation, Acylation, Mitsunobu Reaction | N/A |
| C3 | Nucleophilic | Electrophilic Substitution (e.g., Halogenation, Acylation) | Activated by 4-OH group |
| C5 | Nucleophilic | Electrophilic Substitution | Activated by 4-OH group |
| C2 | Electrophilic | Nucleophilic Acyl Attack (often leads to ring opening) | Carbonyl group |
| C6 | Electrophilic | Conjugate Addition (often leads to ring opening) | Activated by carbonyl and pyridyl group |
Ring Opening and Rearrangement Reactions of the Pyranone Nucleus
One of the most characteristic reactions of the 4-hydroxy-2-pyran-2-one nucleus is its susceptibility to ring-opening upon treatment with various nucleophiles. This reactivity provides a powerful tool for transforming the pyranone scaffold into other acyclic or heterocyclic structures.
Strong nucleophiles, such as primary amines and hydrazines, readily attack the electrophilic centers of the pyranone ring (typically C2 or C6), initiating a cascade that results in the cleavage of the lactone ring. For instance, reaction with amines can lead to the formation of pyridone derivatives through a ring-opening/ring-closing (ANRORC) mechanism. mdpi.com The reaction with hydrazine (B178648) is a key step in the formation of pyrazole (B372694) derivatives, as discussed in section 3.5.1.
Rearrangement reactions are also known for 4-hydroxy-2-pyrones. For example, the Claisen rearrangement can occur if an allyl group is introduced at the 4-oxygen, leading to a C-allylated product at the C3 position.
Cycloaddition Reactions (e.g., Diels-Alder) and their Regioselectivity
The 2-pyrone ring system can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a route to highly substituted benzene (B151609) derivatives after a subsequent retro-Diels-Alder extrusion of CO2. acsgcipr.orgwikipedia.org The viability and regioselectivity of these reactions are heavily dependent on the electronic nature of both the pyrone (diene) and the dienophile.
For 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one, the electron-donating 4-hydroxy group and the electron-withdrawing 6-pyridyl group would influence the frontier molecular orbitals of the diene system. In reactions with alkynes (diynophiles), this substitution pattern is expected to control the regioselectivity of the addition, leading to specific substitution patterns on the resulting aromatic ring. acsgcipr.org The reaction typically requires thermal conditions, and the initial bicyclic lactone adduct is often unstable, readily losing carbon dioxide to afford the aromatic product. acs.org While specific studies on the title compound are scarce, the general reactivity of 2-pyrones suggests its potential participation in such cycloadditions.
Intramolecular Cyclization Pathways for Fused Ring Systems
The this compound scaffold can be elaborated with appropriate side chains to enable intramolecular cyclization reactions, leading to the formation of fused ring systems. These transformations are valuable for building molecular complexity.
A common strategy involves introducing a reactive side chain at the C3 position via electrophilic substitution. This side chain can then react with either the 4-hydroxy group or another part of the pyranone ring to form a new fused ring. For example, a side chain containing a carboxylic acid or its derivative could undergo intramolecular acylation or related cyclization.
Furthermore, the pyridyl moiety itself can participate in cyclization reactions. If the nitrogen atom of the pyridine (B92270) ring is quaternized or activated, it can become involved in intramolecular processes. Pseudo-cyclization through the formation of an intramolecular hydrogen bond between the pyridine nitrogen and a substituent at the C5 or a neighboring position can influence the conformation and reactivity of the molecule, guiding the outcome of subsequent reactions. nih.govrti.org
Heterocyclic Annulation Reactions from this compound Precursors
The pyran-2-one ring is a versatile synthon for the construction of other heterocyclic systems, particularly nitrogen-containing rings. Through ring transformation reactions, the oxygen heteroatom can be replaced, leading to the formation of pyrazoles, pyridines, and pyrimidines.
The reaction of 4-hydroxy-2H-pyran-2-ones with hydrazine and its derivatives is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This transformation involves a nucleophilic attack by the hydrazine on the pyranone ring, leading to ring opening. The resulting intermediate then undergoes intramolecular condensation and dehydration to form the pyrazole ring, and a subsequent cyclization with the loss of the C2 carbonyl group as CO2 forms the fused pyridine ring. nih.govresearchgate.net
The reaction mechanism proceeds through the formation of a stable bicyclic system. The specific conditions for these reactions can vary, but they often involve heating in a suitable solvent, sometimes under microwave irradiation to accelerate the process. nih.gov
Table 1: Synthesis of Pyrazolo[3,4-b]pyridines from 4-Hydroxy-2-pyrone Analogs
| Pyran-2-one Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Hydroxy-6-methyl-2H-pyran-2-one | Hydrazine hydrate | EtOH, reflux | 4-Hydroxy-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Acyl-4-hydroxy-6-methyl-2-pyrones | Phenylhydrazine | Benzene, heat | 1-Phenyl-pyrazolo[3,4-b]pyridine derivatives | researchgate.net |
The 4-hydroxy-2-pyran-2-one moiety serves as a valuable building block for constructing fused pyridine and pyrimidine (B1678525) rings. These annulation reactions typically involve the reaction of the pyranone with binucleophiles that replace the ring oxygen and effect a ring transformation.
Fused Pyridine Systems : The synthesis of fused pyridines can be achieved by reacting the pyranone with ammonia (B1221849) or primary amines under conditions that promote ring opening followed by recyclization. For example, treatment with an amine can lead to a pyridone, which is isomeric with the starting hydroxypyranone but contains a nitrogen atom in the ring. innovareacademics.in Further functionalization and cyclization can then lead to more complex fused pyridine structures.
Fused Pyrimidine Systems : Fused pyrimidine rings, such as pyrido[2,3-d]pyrimidines, can be synthesized from pyranone precursors. nih.gov This transformation typically involves reaction with nitrogen-containing binucleophiles like urea, thiourea, or guanidine. The reaction proceeds via an initial attack on the pyranone ring, leading to its opening, followed by condensation and cyclization to form the pyrimidine ring fused to the existing pyridine moiety (derived from the pyranone backbone).
Table 2: Representative Annulation Reactions for Fused Heterocycle Synthesis
| Starting Material Class | Reagent(s) | Resulting Fused System | General Conditions |
|---|---|---|---|
| 4-Hydroxy-2-pyrones | Ammonia / Primary Amines | Pyridone / Fused Pyridines | Heating, often with acid or base catalysis |
| 4-Hydroxy-2-pyrones | Urea / Thiourea | Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) | Heating, often in a high-boiling solvent |
| 4-Hydroxy-2-pyrones | Amidines (e.g., Guanidine) | Fused Pyrimidines with amino substituents | Base or acid catalysis, heating |
These reactions highlight the synthetic utility of the this compound scaffold as a versatile intermediate for accessing a diverse range of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.
Generation of Thiazolidinone and other Sulfur-Containing Heterocycles
The 4-hydroxy-2-pyrone ring system serves as a versatile precursor for the synthesis of various sulfur-containing heterocycles, most notably thiazolidinones. The established reactivity of analogous 3-acyl-4-hydroxy-2-pyrones, such as dehydroacetic acid, provides a clear blueprint for these transformations. tandfonline.com The synthesis typically proceeds through a multi-step sequence initiated by the reaction of the pyrone scaffold with a sulfur-containing nucleophile.
A common pathway to thiazolidin-4-ones involves an initial condensation reaction. For instance, the C3-position of the pyrone ring, if functionalized with an acetyl group, can react with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate is then primed for cyclization. The subsequent reaction with α-halo esters, such as ethyl bromoacetate (B1195939) or ethyl 2-bromopropionate, in the presence of a base like anhydrous sodium acetate, triggers a cyclocondensation reaction. tandfonline.com This step involves the nucleophilic attack of the sulfur atom onto the electrophilic carbon of the halo ester, followed by an intramolecular cyclization with the loss of water to form the thiazolidin-4-one ring.
While the this compound lacks an acyl group at the C3 position for direct thiosemicarbazone formation, multicomponent reactions offer an alternative route. A three-component reaction between 4-hydroxy-2-pyrones, an aromatic aldehyde, and thioacetamide (B46855) has been shown to yield N-[aryl(4-hydroxy-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives. researchgate.net This demonstrates the nucleophilic character of the C3 position, which can attack an in situ-formed Schiff base or related intermediate, incorporating a sulfur-containing moiety.
Beyond thiazolidinones, other sulfur-containing structures can be accessed. Nucleophilic substitution reactions on pyrones functionalized with leaving groups (e.g., bromomethyl groups) at the C6-position (or in this case, on the pyridinyl ring if modified) with various thiols like 8-mercaptoquinoline (B1208045) or 2-mercaptobenzothiazole (B37678) can lead to the formation of sulfur-linked podands. asianpubs.org Furthermore, ring-opening reactions of the pyrone nucleus by potent sulfur nucleophiles could pave the way for novel sulfur heterocycles, although this often requires harsh conditions that might degrade the pyrone structure. beilstein-journals.org
Table 1: Representative Reaction Scheme for Thiazolidinone Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 3-Acetyl-4-hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one, Thiosemicarbazide | Ethanol, Room Temperature | Thiosemicarbazone derivative |
| 2 | Thiosemicarbazone intermediate, Ethyl bromoacetate | Acetonitrile, Anhydrous NaOAc, H₂SO₄ (cat.), Reflux | 4-Thiazolidinone derivative |
Note: This table presents a hypothetical reaction pathway based on the reactivity of analogous compounds.
Reactions Leading to Furan (B31954) and Dioxolane Derivatives
The transformation of the 4-hydroxy-2-pyrone scaffold into furan and dioxolane derivatives highlights the versatility of this heterocyclic core. These reactions often involve intramolecular cyclizations or ring-opening/ring-closing cascades, contingent on the substitution pattern and reaction conditions.
The synthesis of furan derivatives from 4-hydroxy-2-pyrones typically requires the introduction of a suitable functional group at the C3 position. For example, a 3-bromoacetyl derivative of a 4-hydroxy-2-pyrone can undergo an intramolecular cyclization. Deprotonation of the 4-hydroxyl group creates a nucleophilic oxygen which can then attack the electrophilic carbon of the bromomethyl group. This intramolecular substitution reaction results in the formation of a new five-membered ring, yielding a fused furo[3,2-c]pyran-4-one system. The initial bromination of the C3-acetyl group is a necessary precursor step for this transformation. This strategy underscores that the pyrone ring itself does not transform into a furan, but rather acts as a scaffold for the construction of a fused furan ring.
Another pathway involves the recyclization of pyrone derivatives. Under certain base-catalyzed conditions, competition between the formation of a six-membered pyrone ring and a five-membered furan ring can occur during the cyclization of 1,3,5-tricarbonyl precursors. mdpi.com While 6-exo-trig cyclization is generally favored to form the pyrone, reaction conditions can be tuned to promote furan formation in related systems.
The generation of dioxolane derivatives is less commonly reported directly from the 4-hydroxy-2-pyrone ring. However, the vinylogous 1,3-dicarbonyl character of the pyrone suggests potential pathways. Reactions of 1,3-dicarbonyl compounds with epoxides can lead to the formation of dioxolane structures through ring-opening of the epoxide by the enolate, followed by intramolecular cyclization. researchgate.net Applying this logic, the enolate of this compound could potentially react with an epoxide, with the subsequent intramolecular attack of the resulting alkoxide onto the C2 or C4 carbonyl group leading to a spiro-dioxolane derivative, likely involving a ring-opening of the pyrone.
Table 2: Potential Pathways to Furan and Dioxolane Derivatives
| Target Heterocycle | Proposed Precursor | Key Transformation | Resulting Structure |
| Furan | 3-(Bromoacetyl)-4-hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one | Intramolecular O-alkylation | Fused furo[3,2-c]pyran-4-one |
| Dioxolane | This compound + Epoxide | Nucleophilic epoxide ring-opening followed by intramolecular cyclization | Spiro-dioxolane pyranone derivative |
Note: This table outlines hypothetical synthetic routes based on established reactivity principles.
Mechanism of Pyridin-3-yl Group Influence on Reactivity
This electron-withdrawing effect has several key consequences for the reactivity of the this compound scaffold:
Increased Electrophilicity of the Pyrone Ring : The 2H-pyran-2-one ring contains three primary electrophilic centers susceptible to nucleophilic attack: C2, C4, and C6. mdpi.com The pyridin-3-yl group withdraws electron density from this conjugated system, thereby increasing the partial positive charge on these carbon atoms. This heightened electrophilicity makes the pyrone ring more susceptible to attack by nucleophiles. Nucleophilic attack, particularly at the C2 or C6 positions, is often the initial step in ring-opening reactions, which can lead to the formation of various acyclic intermediates or rearranged heterocyclic products. researchgate.netacs.org
Enhanced Acidity of the 4-Hydroxy Group : The inductive withdrawal of electron density by the pyridin-3-yl group is transmitted through the conjugated system to the 4-hydroxy group. This effect stabilizes the corresponding phenoxide-like anion formed upon deprotonation, thus increasing the acidity of the hydroxyl proton. An increased acidity facilitates reactions that require the formation of this anion, such as O-alkylation and O-acylation reactions (e.g., Mitsunobu reactions or oxa-Michael additions). beilstein-journals.org
Activation of the C3 Position : The electron-withdrawing nature of the pyridinyl substituent can also increase the acidity of the proton at the C3 position, making it more susceptible to deprotonation and subsequent reaction with electrophiles. This is crucial for functionalization at this position, which is a key step in the synthesis of derivatives like the fused furans discussed in section 3.5.4.
Spectroscopic and Analytical Characterization Techniques for 4 Hydroxy 6 Pyridin 3 Yl 2h Pyran 2 One Derivatives
Vibrational Spectroscopy Applications (IR, Raman) for Structural Elucidation and Tautomerism Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of 4-hydroxy-2-pyrone derivatives. These methods provide detailed information about the functional groups present and are particularly useful for investigating the tautomeric equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms. mdpi.combohrium.com
The IR spectra of 4-hydroxy-2-pyrone derivatives are characterized by several key absorption bands. The stretching vibration of the lactone carbonyl group (C=O) typically appears as a strong band in the region of 1710-1740 cm⁻¹. researchgate.net Another prominent band is observed for the C=C double bonds within the pyrone ring, usually in the 1640-1660 cm⁻¹ and 1550-1570 cm⁻¹ ranges. researchgate.net The presence of the hydroxyl (-OH) group gives rise to a broad absorption band, often centered around 3100-3400 cm⁻¹, indicative of hydrogen bonding.
Tautomerism studies leverage the sensitivity of vibrational frequencies to changes in bonding. The 4-hydroxy-2-pyrone tautomer is generally considered the major form due to effective conjugation. mdpi.com In this form, a distinct lactone C=O stretch is observed. If the 2-hydroxy-4-pyrone tautomer were present in significant quantities, the spectrum would change, showing features more characteristic of a 4-pyrone (ketone) and a different C-O-H environment. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to calculate the vibrational frequencies of different tautomers, helping to confirm which form predominates. scifiniti.comscifiniti.com For instance, DFT calculations can reproduce the experimental IR and Raman spectra of the 4-hydroxy enol tautomer, confirming it as the dominant species. scifiniti.com
Table 1: Typical Vibrational Frequencies for 4-Hydroxy-2-Pyrone Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch | 3100-3400 | Broad, Medium-Strong | Indicates hydrogen bonding. |
| Aromatic C-H stretch | 3000-3100 | Medium-Weak | From the pyridinyl group. |
| Lactone C=O stretch | 1710-1740 | Strong | Characteristic of the 2-pyrone ring. researchgate.net |
| C=C stretch (ring) | 1640-1660 | Medium | Conjugated double bond. researchgate.net |
| C=C/C=N stretch (ring) | 1550-1590 | Medium-Strong | Overlapping bands from pyrone and pyridine (B92270) rings. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise connectivity and solution-state conformation of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete assignment of all proton and carbon signals.
In the ¹H NMR spectrum, the protons on the pyranone ring typically appear as distinct doublets in the vinyl region (δ 6.0-7.5 ppm), with their coupling constants providing information about their relative positions. researchgate.net The protons of the pyridinyl substituent will resonate in the aromatic region (δ 7.0-9.0 ppm). The hydroxyl proton is often observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The lactone carbonyl carbon is highly deshielded and appears at a characteristic downfield shift (δ > 160 ppm). Carbons of the C=C bonds and the aromatic pyridine ring resonate in the δ 100-160 ppm range.
Two-dimensional NMR techniques are crucial for unambiguous assignment.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, establishing the connectivity of protons within the pyridine and pyrone rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the pyridinyl substituent to the pyranone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining the preferred conformation and the relative orientation of the two ring systems. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 4-Hydroxy-6-aryl-2H-pyran-2-one Scaffolds
| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H-3 (pyrone) | ¹H | 6.1 - 6.4 | Doublet, coupled to H-5 if present. |
| H-5 (pyrone) | ¹H | 6.8 - 7.3 | Doublet. |
| Pyridinyl Protons | ¹H | 7.0 - 9.0 | Complex multiplet pattern. |
| 4-OH | ¹H | 5.0 - 12.0 | Broad singlet, exchangeable with D₂O. |
| C-2 (C=O) | ¹³C | 160 - 165 | Lactone carbonyl. |
| C-4 (C-OH) | ¹³C | 162 - 168 | Ene-hydroxyl carbon. |
| C-6 | ¹³C | 155 - 160 | Carbon attached to the pyridine ring. |
| C-3, C-5 | ¹³C | 95 - 115 | Olefinic carbons of the pyrone ring. |
| Pyridinyl Carbons | ¹³C | 120 - 155 | Aromatic carbons. |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of the molecular formula.
The fragmentation of 4-hydroxy-2-pyrone derivatives in the mass spectrometer, typically induced by collision (MS/MS), can reveal key structural features. researchgate.net The energetically unstable molecular ion breaks apart into smaller, characteristic fragment ions. libretexts.org For this compound, fragmentation is expected to occur via several pathways:
Loss of neutral molecules: A common fragmentation pathway for pyrones is the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the pyranone ring.
Cleavage of the ring: The pyranone ring can undergo a retro-Diels-Alder reaction, leading to characteristic fragments.
Cleavage of the substituent: The bond connecting the pyranone and pyridine rings can cleave, resulting in ions corresponding to the pyridinyl cation or the pyranone radical cation.
Analysis of these fragmentation patterns allows chemists to piece together the molecular structure, confirming the presence of both the 4-hydroxy-2-pyrone core and the pyridinyl substituent. libretexts.org
Table 3: Plausible Mass Fragments for this compound (Molecular Weight: 189.17 g/mol )
| Fragment Ion | Proposed Identity | m/z (for [M+H]⁺) | Notes |
|---|---|---|---|
| C₁₀H₈NO₃⁺ | [M+H]⁺ | 190.05 | Protonated molecular ion. |
| C₉H₈NO₂⁺ | [M+H - CO]⁺ | 162.05 | Loss of carbon monoxide. |
| C₅H₅N⁺ | [Pyridinyl]⁺ | 78.04 | Cleavage of the C-C bond between rings. |
| C₅H₄O₃⁺ | [Pyranone]⁺ | 112.01 | Cleavage of the C-C bond between rings. |
Electronic Spectroscopy (UV-Vis) for Photophysical Properties and Solvatochromic Investigations
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to investigate the photophysical properties of these conjugated systems. The extended π-system, encompassing both the pyranone and pyridine rings, gives rise to characteristic electronic transitions, typically π → π* transitions, which result in strong absorption in the UV or visible region of the spectrum.
Derivatives of 4-pyrone are known to exhibit interesting photophysical properties, including large Stokes shifts (the difference between the absorption and emission maxima) and potentially high fluorescence quantum yields. researchgate.netmdpi.com These properties are highly dependent on the molecular structure and the surrounding environment.
These molecules often exhibit solvatochromism , where the position of the absorption or emission band changes with the polarity of the solvent. mdpi.com This phenomenon occurs because the solvent can stabilize the ground state and the excited state to different extents. A positive solvatochromic shift (a bathochromic or red shift in more polar solvents) indicates that the excited state is more polar than the ground state. The study of solvatochromism provides insight into the electronic distribution in the molecule's excited state. The relationship between the spectral shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation. rsc.org
Table 4: Hypothetical Solvatochromic Data for a 4-Hydroxy-6-aryl-2H-pyran-2-one Derivative
| Solvent | Polarity (Dielectric Constant, ε) | λmax Absorption (nm) | λmax Emission (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 2.4 | 350 | 450 | 100 |
| Dichloromethane | 9.1 | 358 | 475 | 117 |
| Acetonitrile | 37.5 | 365 | 498 | 133 |
| Methanol | 32.7 | 370 | 515 | 145 |
X-ray Crystallography for Definitive Structural Confirmation and Intermolecular Interactions
While other spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the only definitive and unambiguous confirmation. This technique provides a precise three-dimensional map of electron density in the crystalline state, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. It can confirm the planarity of the pyranone ring and the exact geometry of the pyridinyl substituent. scifiniti.com
Beyond confirming the intramolecular structure, X-ray crystallography is unparalleled in its ability to reveal the details of the crystal packing and the network of intermolecular interactions that govern the solid-state architecture. For this compound, several key interactions are expected:
Hydrogen Bonding: The acidic 4-hydroxy group is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the pyranone ring are effective acceptors. This can lead to the formation of robust O-H···N or O-H···O=C hydrogen bonds, often forming dimers or extended chains in the crystal lattice. mdpi.com
Other Weak Interactions: C-H···O interactions and other van der Waals forces also contribute to the supramolecular assembly. semanticscholar.org
Understanding these interactions is crucial as they can influence the material's physical properties, such as melting point, solubility, and even its photophysical behavior in the solid state.
Table 5: Structural Information Obtained from X-ray Crystallography
| Parameter | Information Provided | Significance |
|---|---|---|
| Connectivity | Unambiguous atom-to-atom bonding | Confirms the fundamental molecular structure. |
| Bond Lengths & Angles | Precise geometric parameters | Validates electronic effects (e.g., conjugation). |
| Torsional Angles | Dihedral angle between the two rings | Defines the molecule's conformation in the solid state. |
| Unit Cell Parameters | Dimensions of the crystal lattice | Describes the repeating unit of the crystal. |
| Supramolecular Assembly | 3D packing of molecules | Reveals the network of intermolecular interactions. |
| Hydrogen Bond Geometry | Donor-Acceptor distances and angles | Quantifies the strength and nature of hydrogen bonds. mdpi.com |
| π-π Stacking Geometry | Inter-planar distances and offsets | Characterizes aromatic stacking interactions. nih.gov |
Computational and Theoretical Investigations of 4 Hydroxy 6 Pyridin 3 Yl 2h Pyran 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one. These methods allow for a detailed analysis of the molecule at the atomic level.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecular systems. For pyran-2-one derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to optimize the molecular geometry and predict vibrational spectra. scifiniti.comresearchgate.net Studies on analogous compounds, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have shown that the pyran ring typically has a flat structure due to conjugation. scifiniti.comscifiniti.com The geometric parameters, including bond lengths and angles, calculated through DFT generally show good agreement with experimental data from X-ray diffraction. scifiniti.comscifiniti.com
During tautomeric transformations in similar 4-hydroxy-pyran-2-one systems, significant changes in bond lengths are observed, which is consistent with the shifting electronic distribution. scifiniti.comscifiniti.com For instance, the transformation between enol forms can alter the bond lengths within the pyran ring and its substituents. scifiniti.comscifiniti.com These computational studies provide a foundational understanding of the structural stability and electronic configuration of the molecule in its lowest energy state.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For pyran-2-one derivatives, the HOMO and LUMO are typically located on the pyran ring itself. scifiniti.comscifiniti.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. In a study of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, the energy gap was calculated to be 4.54 eV, with HOMO and LUMO energies of -6.12 eV and -1.58 eV, respectively. nih.gov The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.12 |
| ELUMO | -1.58 |
| Energy Gap (ΔE) | 4.54 |
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Mapping
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) maps are valuable tools for predicting the reactive sites of a molecule. mdpi.com The MEP map illustrates the charge distribution and is used to identify regions prone to electrophilic and nucleophilic attacks. nih.gov Red regions on an MEP map indicate negative electrostatic potential, highlighting areas susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov
For pyran-2-one analogues, MEP analysis has been used to visualize the chemically active sites. nih.govmdpi.com ALIE calculations complement MEP by identifying regions where an electron is most easily removed, thus pinpointing the most reactive sites towards electrophiles. mdpi.com In studies of various 2H-pyran-2-one derivatives, the nitrogen atom and benzene (B151609) rings have been identified as significant molecular sites based on MEP and ALIE calculations. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to explore the conformational space of a molecule and to study its interactions with the surrounding solvent molecules. mdpi.com These simulations provide insights into the dynamic behavior of the molecule over time, which is something static quantum chemical calculations cannot fully capture.
For 2H-pyran-2-one analogues, MD simulations have been performed to investigate their interactions with water. semanticscholar.org Such studies calculate interaction energies, the number of hydrogen bonds formed, and radial distribution functions to understand how the molecule behaves in an aqueous environment. mdpi.com The results from these simulations are important for predicting the solubility and compatibility of the compound with various excipients. mdpi.com For instance, simulations can help determine if a polymer like polyvinylpyrrolidone (B124986) would be a suitable excipient based on calculated solubility parameters. mdpi.com
Tautomerism and Conformational Analysis of this compound
The 4-hydroxy-2H-pyran-2-one scaffold can exist in different tautomeric forms, primarily enolic forms. scifiniti.com Computational studies on similar compounds have shown that these tautomers can have different stabilities and electronic properties. scifiniti.comscifiniti.com DFT calculations are used to determine the relative Gibbs free energies of the tautomers to predict their populations in different solvents. scifiniti.comresearchgate.net
For 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations have shown that one enol tautomer (form A) is generally more dominant. scifiniti.comscifiniti.com The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding. scifiniti.comscifiniti.com The calculated distances of these hydrogen bonds can differ between tautomers, indicating varying strengths. scifiniti.comscifiniti.com The presence of different tautomers can significantly affect the molecule's reactivity and biological activity. scifiniti.comresearchgate.net
| Descriptor | Tautomer A | Tautomer B |
|---|---|---|
| Ionization Energy (eV) | 8.661 | 8.795 |
| Electron Affinity (eV) | 0.803 | 0.883 |
| Chemical Potential (eV) | -4.732 | -4.839 |
| Electrophilicity Index (eV) | 2.850 | 2.960 |
| Dipole Moment (D) | 3.414 | 1.935 |
Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) Modeling for Pyran-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. dmed.org.ua These models are valuable for predicting the activity of new derivatives and for guiding the design of more potent compounds.
For pyran-2-one and pyridin-2-one derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. semanticscholar.org These models use calculated steric and electrostatic fields to build a relationship with biological activity. semanticscholar.org QSAR studies on substituted 2-pyridinyl guanidines have suggested that inhibitory activity is influenced by factors such as molecular shape, flexibility, lipophilicity, and the presence of halogen atoms. nih.gov
The Electronic-Topological Method (ETM) can be used to identify molecular fragments that are specific to active compounds. dmed.org.ua This method, in conjunction with statistical analyses, helps in developing models that can predict the activity of new pyran-2-one derivatives. dmed.org.ua
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) using Computational Methods (e.g., Hirshfeld Analysis, AIM)
The arrangement of molecules in a crystal lattice is directed by a complex network of intermolecular interactions. Computational methods such as Hirshfeld surface analysis and Atoms in Molecules (AIM) theory are instrumental in visualizing and quantifying these forces.
Hirshfeld Surface Analysis is a powerful method used to explore intermolecular interactions in crystalline materials. It partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts emerges.
For pyran-2-one derivatives, Hirshfeld analysis typically reveals the significance of hydrogen bonding and van der Waals forces in crystal packing. nih.govnih.gov The analysis involves generating a d_norm surface, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.govnih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. For related heterocyclic compounds, H···H, O···H/H···O, C···H/H···C, and C···C interactions are often the most significant. nih.govnih.gov For this compound, the presence of a hydroxyl group, a carbonyl oxygen, a lactone oxygen, and a pyridine (B92270) nitrogen atom suggests that hydrogen bonding would play a major role. Specifically, strong O—H···N or O—H···O hydrogen bonds would be expected. The planar pyrone and pyridine rings also suggest the possibility of π-π stacking interactions, which would be visible in the Hirshfeld analysis. nih.govresearchgate.net
The table below illustrates a hypothetical breakdown of intermolecular contacts for this compound, based on typical findings for similar structures. nih.govnih.gov
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | 45 - 55 | Represents the most significant contribution, indicative of van der Waals forces. nih.gov |
| O···H / H···O | 15 - 25 | Highlights the importance of hydrogen bonding involving the hydroxyl and carbonyl groups. nih.gov |
| C···H / H···C | 10 - 20 | Relates to weaker C-H···O or C-H···π interactions. nih.gov |
| C···C | 5 - 10 | Suggests the presence of π-π stacking interactions between the aromatic rings. nih.gov |
| N···H / H···N | 3 - 7 | Indicates hydrogen bonds or close contacts involving the pyridine nitrogen atom. nih.gov |
Chemoinformatics and in silico Screening Approaches for Scaffold Optimization
The 4-hydroxy-2-pyrone scaffold is recognized as a valuable starting point in drug discovery, present in numerous natural products with diverse biological activities. bohrium.commdpi.com Chemoinformatics and in silico screening offer efficient pathways to explore the chemical space around the this compound core, aiming to optimize it for specific biological targets. These computational strategies help in designing new molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening. mdpi.comnih.gov
Scaffold Hopping and Virtual Screening: One common approach is ligand-based virtual screening, or scaffold hopping. If a known active compound exists, its structural and electrostatic features can be used as a template to search large chemical libraries for novel, structurally distinct scaffolds that retain the key pharmacophoric elements. mdpi.com For the this compound scaffold, this could involve searching for other heterocyclic systems that can mimic its hydrogen bonding pattern and the spatial arrangement of its aromatic rings.
Molecular Docking: Structure-based drug design relies heavily on molecular docking. This technique predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov For this compound and its derivatives, docking studies could be used to evaluate their binding affinity to various enzymes or receptors, providing insights into structure-activity relationships (SAR). nih.gov For instance, the 4-hydroxy-2-pyridone scaffold, a close analogue, has been explored as an inhibitor of bacterial DNA synthesis, and similar docking approaches could be applied to targets relevant to the pyrone structure. nih.gov
ADME Prediction and QSAR: In silico tools are also crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov Early assessment of these properties helps to eliminate compounds that are likely to fail later in development. Furthermore, Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed for a series of analogues to correlate their chemical structures with their biological activities, guiding the design of more potent compounds. nih.gov
The table below outlines a typical in silico workflow for the optimization of the this compound scaffold.
| Step | Technique | Objective |
| 1. Target Identification | - | Identify a relevant biological target (e.g., enzyme, receptor) for a desired therapeutic effect. |
| 2. Library Generation | Combinatorial Chemistry | Create a virtual library of derivatives by modifying substituents on the core scaffold. |
| 3. Virtual Screening | Molecular Docking, Pharmacophore Modeling | Filter the library to identify compounds with high predicted binding affinity for the target. mdpi.comnih.gov |
| 4. ADME Profiling | In silico Prediction Models | Evaluate drug-likeness and pharmacokinetic properties of the top-scoring hits. nih.gov |
| 5. Hit Optimization | 3D-QSAR, Molecular Dynamics | Refine the structure of promising hits to enhance activity and selectivity. nih.gov |
| 6. Synthesis & Biological Testing | - | Synthesize the most promising candidates for experimental validation of their activity. |
Through these computational approaches, the this compound molecule can serve as a foundational scaffold for the development of new chemical entities with tailored biological functions. mdpi.comnih.gov
Mechanistic Studies of 4 Hydroxy 6 Pyridin 3 Yl 2h Pyran 2 One Interactions
Molecular Mechanism of Action at Enzyme Active Sites (e.g., Cyclooxygenase, HIV-1 Integrase)
The 4-hydroxy-2H-pyran-2-one scaffold is a key structural motif found in numerous compounds exhibiting a wide range of biological activities. This core structure serves as a versatile building block for the development of potent enzyme inhibitors. encyclopedia.pubbohrium.comresearchgate.net The specific mechanisms of action for derivatives of this scaffold have been elucidated for several key enzymes, including Cyclooxygenase (COX) and HIV-1 Integrase.
Cyclooxygenase (COX) Inhibition:
Derivatives of 4-hydroxy-2H-pyran-2-one have demonstrated significant inhibitory activity against cyclooxygenase enzymes, which are pivotal in the inflammatory process. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the active sites of COX-1 and COX-2. For instance, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share structural similarities, have been shown to bind to the active site of COX-2 through hydrogen bonds with key residues such as Arg120 and Tyr355, further stabilized by hydrophobic interactions. nih.gov The pyrrolo-pyridine ring typically occupies a specific subdomain, highlighting the importance of the heterocyclic structure in orienting the molecule for effective inhibition. nih.gov The binding energy of these compounds correlates well with their inhibitory activity, indicating that stronger interactions at the molecular level translate to more potent enzyme inhibition. nih.gov
HIV-1 Integrase Inhibition:
The 4-hydroxy-2H-pyran-2-one core is also a critical feature in a class of nonpeptidic inhibitors of HIV-1 protease and integrase. nih.govnih.gov HIV-1 integrase is essential for the replication of the virus, making it a prime target for antiretroviral therapy. youtube.comyoutube.com Inhibitors based on this scaffold have been designed to chelate the two essential magnesium ions within the enzyme's active site, a crucial step in preventing the integration of viral DNA into the host genome. youtube.comresearchgate.net
X-ray crystallography of related pyran-2-one inhibitors bound to HIV-1 protease reveals a unique binding mode. The enol moiety of the pyran-2-one can form a hydrogen bond directly with key aspartate residues (Asp25 and Asp125) in the active site, sometimes via a bridging water molecule. nih.gov The substituents on the pyran-2-one ring play a crucial role in occupying various binding pockets (S1, S1', S2', S3) of the enzyme, thereby enhancing the binding affinity and inhibitory potency. nih.govnih.gov For example, a phenyl group at the C-6 position can occupy a region between the S1 and S3 pockets, while other functional groups can be tailored to fit into the S1' and S2' binding sites. nih.gov
Theoretical Models for Receptor Binding and Ligand-Target Interactions
Computational methods, including molecular docking and quantum mechanical calculations, have been instrumental in understanding the binding of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one and related compounds to their biological targets. nih.govmdpi.com These theoretical models provide a detailed picture of the intermolecular interactions that govern the ligand-receptor recognition process.
Molecular docking simulations have been employed to predict the binding poses and affinities of pyran-2-one derivatives within the active sites of various enzymes. nih.govnih.gov These studies consistently show that hydrogen bonding and hydrophobic interactions are the primary forces driving the binding process. nih.gov For instance, in the case of Helicobacter pylori urease inhibitors, docking studies revealed that hydrogen bond interactions firmly anchor the ligands within the active site. nih.gov The interaction patterns identified through these simulations often correlate well with in-vitro experimental results, validating the predictive power of these models. nih.gov
Quantum mechanical calculations, such as Density Functional Theory (DFT), have been used to study the electronic properties and reactivity of pyran-2-one derivatives. scifiniti.comnih.gov These calculations can determine parameters like molecular electrostatic potential (MEP), average local ionization energy (ALIE), and bond dissociation energies, which provide insights into the molecule's reactivity and potential interaction sites. mdpi.com For example, DFT studies have shown that the pyran ring of these molecules is typically flat, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are located on this ring, indicating its importance in chemical reactions and intermolecular interactions. scifiniti.com
Interactive Data Table: Molecular Docking Parameters of Related Compounds
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Pyrrolo-pyridine derivatives | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser350 | Good correlation with IC50 values |
| Morin analogues | Helicobacter pylori urease | Glu718, Ash730, Lys716, Val744, Met746 | Docking scores comply with in-vitro results |
| Sauchinone | Cytochrome P450 3A4 (CYP3A4) | Not specified | -8.64 |
| Sauchinone | Cytochrome P450 2B6 (CYP2B6) | Not specified | Not specified |
| Sauchinone | Cytochrome P450 2C19 (CYP2C19) | Val113, Phe114, Ile205, Ile366, Phe476 | -7.76 |
| Sauchinone | Cytochrome P450 2E1 (CYP2E1) | Not specified | -1.81 |
Pathways of Interaction within Cellular or Sub-cellular Systems (without clinical implications)
The polyfunctional nature of the 4-hydroxy-2-pyrone core, with its multiple electrophilic and nucleophilic centers, suggests that these compounds can participate in a variety of cellular interactions. encyclopedia.pubmdpi.com While specific studies on the cellular pathways of this compound are limited, the general behavior of this class of compounds provides some insights.
Derivatives of 4H-pyran have been noted for their ability to modulate cellular functions, including acting as vasorelaxants and antioxidants. mdpi.com Some have been identified as potent and specific blockers of ion channels, such as the IK(Ca) channel. mdpi.com This suggests that these compounds can interact with membrane-bound proteins and influence ion flux across cellular membranes.
Furthermore, the structural similarity of pyrones to natural metabolites implies that they could potentially interact with various metabolic pathways. For instance, some natural pyrones are known to inhibit fatty acid biosynthesis in microorganisms. encyclopedia.pub This hints at the possibility that synthetic pyrones could also interact with enzymes involved in lipid metabolism or other fundamental cellular processes.
Investigation of Prediction of Activity Spectra for Substances (PASS) and PharmaExpert Software for Mechanistic Insight
Computational tools like PASS (Prediction of Activity Spectra for Substances) and PharmaExpert offer a powerful approach for predicting the biological activities of chemical compounds and understanding their potential mechanisms of action based on their chemical structure. genexplain.comakosgmbh.de
The PASS software predicts a wide spectrum of biological activities, including pharmacological effects and biochemical mechanisms, by analyzing the structure-activity relationships of a large training set of known biologically active substances. akosgmbh.degenexplain.com The output is a list of potential activities with calculated probabilities of being active (Pa) and inactive (Pi). genexplain.com With an average prediction accuracy of about 95%, PASS can provide valuable initial insights into the potential biological profile of a novel compound like this compound. genexplain.com
PharmaExpert is an expert system that works in conjunction with PASS to analyze the predicted activity spectra and elucidate the relationships between different biological activities. genexplain.com It contains a knowledge base of known interactions between biological activities, proteins, signaling pathways, and therapeutic effects. genexplain.com By visualizing the relationships between predicted activities, PharmaExpert can help to identify the most probable mechanisms of action and even suggest potential multi-target effects. genexplain.com This integrated approach allows researchers to move from a predicted activity spectrum to a more concrete hypothesis about the compound's mechanism of action, guiding further experimental investigation. akosgmbh.de
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Methodologies for Site-Specific Functionalization
The inherent reactivity of the 4-hydroxy-2-pyrone core, combined with the pyridine (B92270) moiety, presents multiple opportunities for site-specific functionalization. Future research will likely focus on developing novel synthetic methods to selectively modify different positions of the 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one molecule, thereby creating a library of derivatives with tailored properties.
The pyran-2-one ring is susceptible to both electrophilic and nucleophilic attacks. Electrophilic substitutions, such as nitration and halogenation, typically occur at the C-3 and C-5 positions. clockss.org Conversely, the C-2, C-4, and C-6 positions are electrophilic centers vulnerable to nucleophilic attack, often leading to ring-opening or rearrangement reactions. clockss.org Research on analogous compounds like 4-hydroxy-6-methyl-2H-pyran-2-one has demonstrated functionalization through reactions like the Biginelli reaction, which can be adapted to produce fused pyran derivatives or arylbispyranylmethane derivatives. researchgate.net The development of catalytic systems, potentially using ionic liquids or organo-catalysts, could enable high-efficiency, environmentally benign modifications under mild conditions. researchgate.net
Future synthetic strategies could target the following sites:
C-3 Position: Introduction of various functional groups (e.g., acyl, nitro, cyano) to modulate the electronic properties and create precursors for further cyclization reactions.
4-Hydroxy Group: Alkylation, acylation, or conversion to a leaving group (e.g., triflate) to enable cross-coupling reactions or nucleophilic substitutions.
Pyridine Ring: N-oxidation, quaternization, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or alkyl substituents, further diversifying the molecular structure.
| Target Site | Reaction Type | Potential Reagents | Expected Outcome |
|---|---|---|---|
| C-3 Position | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂ | Introduction of nitro or bromo groups |
| 4-Hydroxy Group | O-Alkylation / Acylation | Alkyl halides, Acid chlorides | Formation of ether or ester derivatives |
| C-5 Position | Electrophilic Substitution | Vilsmeier-Haack Reagents | Formylation for further modification |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | Formation of Pyridine-N-oxide for altered reactivity |
Exploration of Pyran-2-one Ring Transformation for Diverse Chemical Scaffolds
The 2H-pyran-2-one ring is a versatile building block that can be transformed into a wide array of other heterocyclic and carbocyclic systems. clockss.orgresearchgate.net These ring transformation reactions, typically induced by nucleophiles, involve the opening of the pyran ring followed by recyclization. researchgate.net This strategy represents a powerful approach for generating molecular diversity from a single precursor.
By treating this compound with various nucleophiles, a multitude of valuable chemical scaffolds could be synthesized. researchgate.netresearchgate.net
Nitrogen Nucleophiles: Reagents such as ammonia (B1221849), primary amines, hydrazines, and hydroxylamine (B1172632) can lead to the formation of pyridones, pyrazoles, isoxazoles, and various fused nitrogen-containing heterocycles. researchgate.net
Carbon Nucleophiles: Active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide can react with the pyranone core, leading to the synthesis of highly functionalized pyridine or benzene (B151609) derivatives. nih.gov
Oxygen and Sulfur Nucleophiles: Reactions with reagents like hydroxylamine or o-aminothiophenol could yield isoxazole (B147169) or benzothiazepine (B8601423) derivatives, respectively. researchgate.net
A recently developed "pyrone remodeling strategy" capitalizes on the 1,2-ring opening of 2-pyrones to construct diverse N-fused heterocycles, such as the pyrido[1,2-a]indole scaffold. rsc.org Applying such strategies to this compound could provide access to novel and complex molecular architectures that would be difficult to synthesize through other means. rsc.org
| Nucleophile Class | Example Reagent | Potential Product Scaffold |
|---|---|---|
| Nitrogen | Hydrazine (B178648) | Pyrazole (B372694), Pyridazinone |
| Nitrogen | Primary Amines | Pyridone |
| Carbon | Malononitrile | Functionalized Pyridine |
| Bifunctional | o-Phenylenediamine | 1,5-Benzodiazepine |
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the design of new compounds with desired functions. nih.gov For this compound and its derivatives, advanced computational studies can provide critical insights.
Density Functional Theory (DFT) can be employed to:
Calculate electronic properties, such as Frontier Molecular Orbitals (FMOs), to understand reactivity and simulate spectra (IR, NMR). nih.gov
Analyze the molecule's electrostatic potential to predict sites for electrophilic and nucleophilic attack. researchgate.net
Investigate reaction mechanisms for functionalization and ring transformation, helping to optimize reaction conditions.
Molecular Docking simulations can predict the binding affinity and orientation of pyran-2-one derivatives within the active sites of biological targets like enzymes or receptors. researchgate.netresearchgate.net This is crucial for the rational design of new therapeutic agents. For instance, docking studies on similar heterocyclic systems have been used to validate predicted biological activities, such as COX inhibition. nih.govresearchgate.net
These computational approaches enable a "design-synthesize-test" cycle where molecules are first evaluated in silico to prioritize the most promising candidates for laboratory synthesis, saving time and resources.
Utilization of this compound in Chemical Probe Design
Chemical probes are small molecules used to study and manipulate biological systems. The unique structure of this compound makes it an attractive starting point for the design of novel chemical probes. Its rigid scaffold can be systematically functionalized to optimize binding affinity and selectivity for a specific biological target.
Derivatives of this compound could be developed as:
Enzyme Inhibitors: The pyran-2-one core is present in many natural products with enzyme-inhibiting properties. mdpi.com
Receptor Antagonists: A pyran derivative, ML221, was identified as a potent functional antagonist of the apelin (APJ) receptor through high-throughput screening. nih.gov This demonstrates the potential of the pyran scaffold in targeting G-protein coupled receptors.
Probes for Amyloid Plaques: Pyrazolo[3,4-b]pyridines, which can be synthesized from pyran-2-one precursors, have shown potential as fluorescent probes for detecting β-amyloid plaques associated with Alzheimer's disease. mdpi.com
The development of a synthetic library based on this scaffold would be a valuable resource for screening against a wide range of biological targets to identify new and potent chemical probes.
Potential in Materials Science Applications (e.g., Photoactive Materials, Fluorescent Probes)
The extended π-conjugation in the pyran-2-one system, which can be further extended through functionalization, suggests significant potential for applications in materials science, particularly in optics and electronics.
Fluorescent Probes: Pyranoindoles, which can be synthesized from hydroxy-indole precursors using methods applicable to pyranones, are known for their outstanding photophysical properties and have been used as two-photon fluorescent probes for bioimaging. nih.gov The introduction of a pyridine ring could modulate these properties, potentially leading to probes with novel sensing capabilities. Spiropyran-based probes, which share structural motifs, are widely used as photochromic fluorescent sensors for detecting ions and other analytes. semanticscholar.org
Photoactive Materials: Styryl-substituted 4-pyrones have been investigated as fluorophores that exhibit aggregation-induced emission enhancement (AIEE), mechanochromism, and solvatochromism. researchgate.net These properties are highly desirable for applications in sensors, organic light-emitting diodes (OLEDs), and smart materials. By synthesizing diarylethene derivatives of this compound, it may be possible to create new materials with tunable photoresponsive behaviors.
Integration of Artificial Intelligence and Machine Learning in Pyran-2-one Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. ijsetpub.com These technologies can be applied to the study of this compound in several ways:
Reaction Prediction and Optimization: AI models, particularly deep learning and graph neural networks, can predict the outcomes and yields of chemical reactions. ijsetpub.com By training these models on datasets of pyran-2-one chemistry, researchers could predict optimal conditions for novel functionalization and ring-transformation reactions, reducing the need for extensive empirical screening. illinois.edu
Retrosynthetic Analysis: Computer-Assisted Synthesis Planning (CASP) tools powered by AI can propose novel and efficient synthetic routes to complex derivatives of the target compound. iscientific.org
Property Prediction: ML algorithms can be trained to predict the physicochemical, biological, and material properties (e.g., solubility, toxicity, fluorescence quantum yield) of virtual libraries of pyran-2-one derivatives. nih.gov This allows for rapid in silico screening of vast chemical spaces to identify candidates with desired characteristics for drug discovery or materials science applications. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
